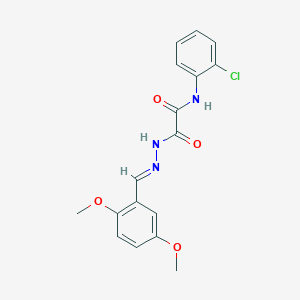
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide is complex and involves multiple pathways. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to modulate the activity of multiple signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to have multiple biochemical and physiological effects in preclinical studies. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and autophagy. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has several advantages for lab experiments, including its stability, low toxicity, and ability to cross the blood-brain barrier. However, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates.
Zukünftige Richtungen
There are several future directions for the research on (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide. One direction is to explore the potential therapeutic applications of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide and its analogs. Additionally, future studies could focus on the optimization of the pharmacokinetic and pharmacodynamic properties of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, as well as the identification of biomarkers for patient selection and monitoring. Finally, the development of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide-based combination therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazine derivative. The second step involves the reaction of the hydrazine derivative with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazone. The final step involves the reaction of the acyl hydrazone with acetic anhydride to form (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFMOLLNFRNBC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
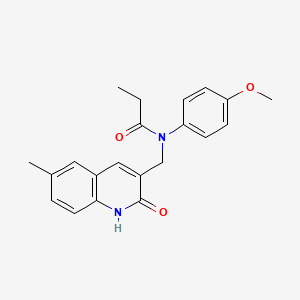
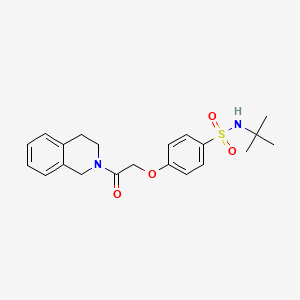
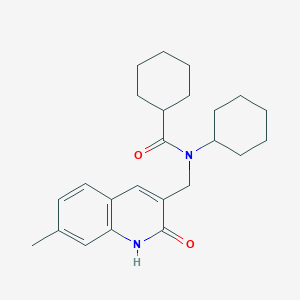

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
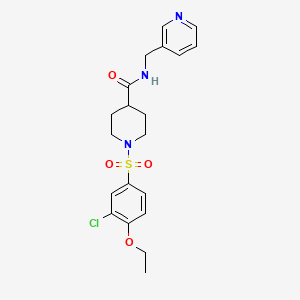

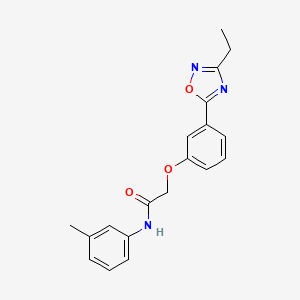

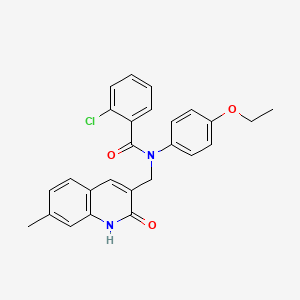


![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)